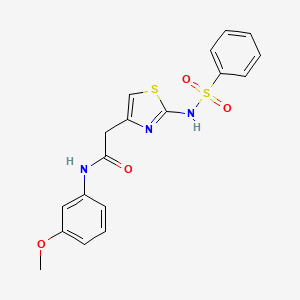
N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, commonly known as MPTA, is a chemical compound that has gained popularity in the scientific community due to its potential applications in drug discovery and development. MPTA belongs to the thiazole class of compounds and has been found to exhibit a range of biological activities, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Anticancer and Antiviral Activities
The compound has demonstrated potential in the field of anticancer and antiviral research. Studies have shown that certain derivatives exhibit selective inhibition of leukemia cell lines and are highly active against specific virus strains. For instance, a related compound was found to be effective against the Tacaribe TRVL 11 573 virus strain (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Antimicrobial Activities
This compound has been used in synthesizing novel thiazole derivatives that exhibit significant antibacterial and antifungal activities. The derivatives have shown effectiveness against a range of bacterial and fungal species (Saravanan et al., 2010).
Anticonvulsant Agents
Some derivatives containing a sulfonamide thiazole moiety have shown promising results as anticonvulsant agents. Certain synthesized compounds provided protection against picrotoxin-induced convulsions in evaluations (Farag et al., 2012).
Antioxidant and Anti-inflammatory Applications
Derivatives of this compound have been studied for their antioxidant and anti-inflammatory properties. Some have demonstrated efficacy in various antioxidant assays and possessed excellent anti-inflammatory activity (Koppireddi et al., 2013).
COX Inhibitory Activity
Research has explored the COX inhibitory activities of derivatives, with some showing strong inhibitory activity on the COX-2 enzyme. This suggests potential applications in managing inflammation and pain (Ertas et al., 2022).
Optoelectronic Properties
Studies have included the use of thiazole-based derivatives in optoelectronic applications, exploring their properties and potential uses in various technologies (Camurlu & Guven, 2015).
Propiedades
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-15-7-5-6-13(10-15)19-17(22)11-14-12-26-18(20-14)21-27(23,24)16-8-3-2-4-9-16/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXLYMIQDZQVDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

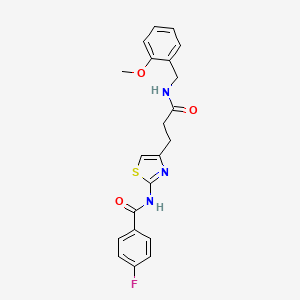
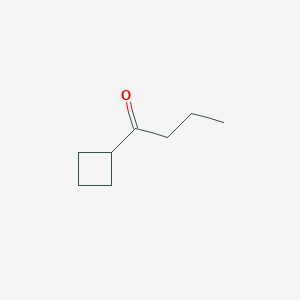
![2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2370746.png)
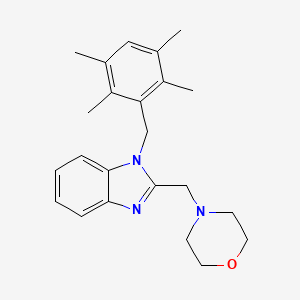
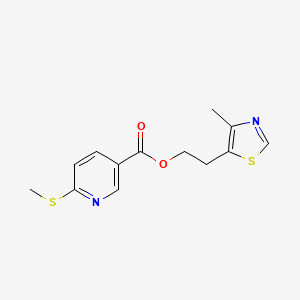
![2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2370755.png)
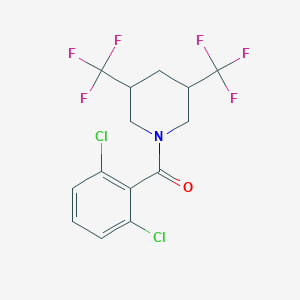
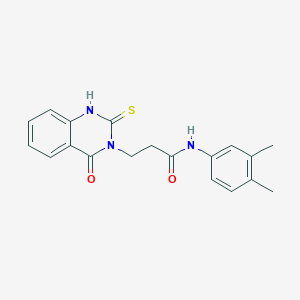
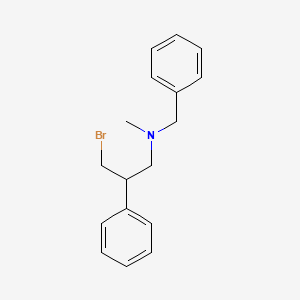
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2370759.png)
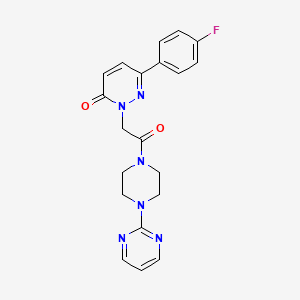
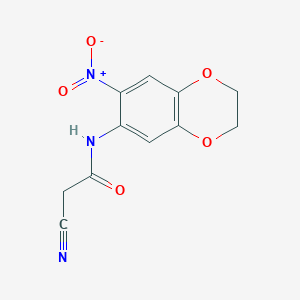
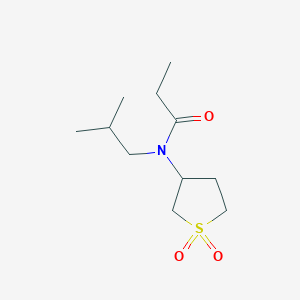
![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2370765.png)